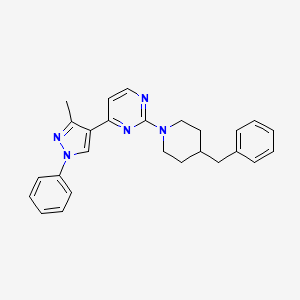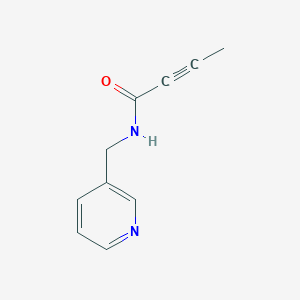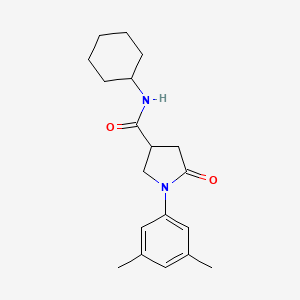
3,3'-(phenylmethanediyl)bis(4-hydroxyquinolin-2(1H)-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE is a complex organic compound belonging to the quinolone family. Quinolones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE typically involves multi-step organic reactions. One common method includes the condensation of aromatic amines with diethyl malonate, followed by cyclization and subsequent functional group modifications . The reaction conditions often require the use of catalysts such as triethylamine and solvents like diphenyl ether .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to alter the oxidation state of the compound.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinolones .
Scientific Research Applications
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE involves its interaction with specific molecular targets within cells. It can inhibit enzymes critical for DNA replication and repair, leading to cell death in microbial and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Another member of the quinolone family with similar biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties and used in various pharmaceutical applications.
2,4-Dihydroxyquinoline: Exhibits unique biological activities and is produced by various organisms.
Uniqueness
4-HYDROXY-3-[(4-HYDROXY-2-OXO-1,2-DIHYDRO-3-QUINOLINYL)(PHENYL)METHYL]-2(1H)-QUINOLINONE stands out due to its complex structure, which allows for multiple functional modifications and interactions with biological targets. This versatility makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C25H18N2O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)-phenylmethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18N2O4/c28-22-15-10-4-6-12-17(15)26-24(30)20(22)19(14-8-2-1-3-9-14)21-23(29)16-11-5-7-13-18(16)27-25(21)31/h1-13,19H,(H2,26,28,30)(H2,27,29,31) |
InChI Key |
BGRCSERCPPTQAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=CC=CC=C3NC2=O)O)C4=C(C5=CC=CC=C5NC4=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B11032914.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11032915.png)
![N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11032920.png)
![ethyl 7-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-1,6-dioxo-1,3,4,6,7,8-hexahydro-2H-pyrido[1,2-a]pyrazine-9-carboxylate](/img/structure/B11032926.png)
![methyl 5-methyl-2-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11032928.png)

![4,7-Dioxo-2-(piperidin-1-yl)-5-[4-(propan-2-yl)phenyl]-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11032944.png)

![2-(1-benzyl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11032951.png)

![2-methyl-N-(2-methylphenyl)-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11032968.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11032979.png)


